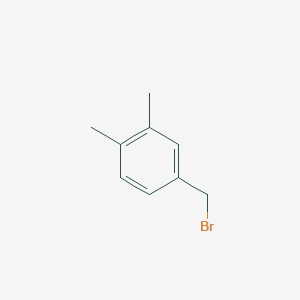

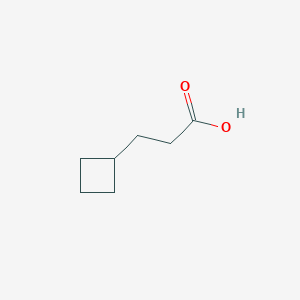

![molecular formula C9H7NO3 B1367469 甲基苯并[d]噁唑-2-羧酸酯 CAS No. 27383-86-4](/img/structure/B1367469.png)

甲基苯并[d]噁唑-2-羧酸酯

描述

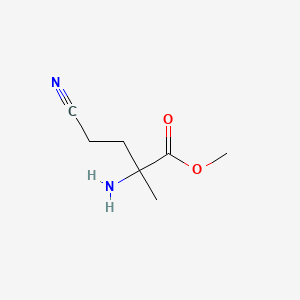

Methyl benzo[d]oxazole-2-carboxylate is a chemical compound with the CAS Number: 27383-86-4 and a molecular weight of 177.16 . It is a solid at room temperature .

Synthesis Analysis

Oxazole, the core structure of Methyl benzo[d]oxazole-2-carboxylate, is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has been an interesting field for a long time .Molecular Structure Analysis

The molecular structure of Methyl benzo[d]oxazole-2-carboxylate is represented by the linear formula: C9H7NO3 . Oxazoles, including Methyl benzo[d]oxazole-2-carboxylate, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis

Methyl benzo[d]oxazole-2-carboxylate is a solid at room temperature . It has a molecular weight of 177.16 .科学研究应用

抗癌特性

甲基苯并[d]噁唑-2-羧酸酯衍生物在癌症研究领域显示出潜力。例如,甲基2-(噻吩-2-基)苯并[d]噁唑-6-羧酸酯(BK89)在诱导癌细胞凋亡方面表现出比氟尿嘧啶更高的效果。此外,甲基2-(呋喃-2-基)苯并[d]噁唑-6-羧酸酯(BK82)具有作为细胞周期阻滞剂的潜力,将癌细胞阻滞在G0/G1期(Kuzu et al., 2022)。

抗凝血和抗血小板活性

合成了甲基5-取代噁唑-4-羧酸酯,并评估了其对血小板聚集的抑制活性,显示出与阿司匹林相当的活性(Ozaki et al., 1983)。

新化合物的合成

合成了各种新的2-芳基5-磺酰基-1,3-噁唑-4-羧酸酯,用于癌症筛选方案,揭示了对人类癌细胞具有强大和广泛的细胞毒活性(Pilyo et al., 2020)。

化学合成应用

已建立了从甲基酮合成噁唑衍生物的高效方法,暗示在药物化学中具有多样的应用(Xue et al., 2012)。

光反应特性

研究了新的香豆素融合噁唑类化合物作为对羧酸基团具有光敏感性的潜力,揭示了在丁酸酯共轭物合成中的应用(Soares et al., 2017)。

合成构建块

苯并[d]噻唑,与苯并[d]噁唑有结构相关性,已被用作合成具有不同生物活性的各种化合物的组分,突显了其在药物发现中作为构建块的作用(Durcik et al., 2020)。

安全和危害

作用机制

Target of Action

Methyl benzo[d]oxazole-2-carboxylate is a compound that has been studied for its potential biological activities . . Oxazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions between Methyl benzo[d]oxazole-2-carboxylate and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Oxazole derivatives have been found to affect a variety of biochemical pathways, often related to their biological activities . For example, some oxazole derivatives have been found to inhibit the growth of certain bacteria, suggesting that they may interfere with bacterial metabolic pathways .

Pharmacokinetics

The compound’s molecular weight (17716) and its physical form (solid) suggest that it may have good bioavailability .

Result of Action

Oxazole derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer activities . These activities suggest that Methyl benzo[d]oxazole-2-carboxylate may have similar effects.

Action Environment

The action of Methyl benzo[d]oxazole-2-carboxylate may be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . .

属性

IUPAC Name |

methyl 1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKNBNOOCSNPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538014 | |

| Record name | Methyl 1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27383-86-4 | |

| Record name | Methyl 1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)